molecular formula C12H17NO4 B2359858 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid CAS No. 2416243-66-6

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid

Cat. No.: B2359858
CAS No.: 2416243-66-6
M. Wt: 239.271
InChI Key: SXRZDZYBKYITLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azetidine ring and a butynoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring and the introduction of the butynoic acid group. Common reagents used in these reactions include bases, acids, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double or triple bonds to single bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid
  • 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid

Uniqueness

Compared to similar compounds, 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid is unique due to its specific structural features, such as the presence of both an azetidine ring and a butynoic acid group

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-9(8-13)5-4-6-10(14)15/h9H,5,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRZDZYBKYITLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.